N-Boc-4-(2-fluoroethyl)cyclohexanamine
Description
N-Boc-4-(2-fluoroethyl)cyclohexanamine is a protected amine derivative featuring a cyclohexane ring substituted at the 4-position with a 2-fluoroethyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is of interest in medicinal chemistry and materials science due to the strategic incorporation of fluorine, which modulates electronic properties, lipophilicity, and metabolic stability . Its molecular formula is C₁₃H₂₄FNO₂, with a molecular weight of 253.34 g/mol.
Properties
Molecular Formula |
C13H24FNO2 |
|---|---|
Molecular Weight |
245.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-fluoroethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H24FNO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
DQJXSBLJXDIUDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Boc-4-(2-fluoroethyl)cyclohexanamine can be contextualized by comparing it to analogous cyclohexanamine derivatives. Key compounds for comparison include:
Structural Analogues with Fluorinated Substituents
Notes:
- The difluoroethyl analogue (cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine) exhibits higher molecular weight and steric hindrance, which may reduce metabolic clearance compared to the monofluoroethyl variant .
Non-Fluorinated Cyclohexanamine Derivatives
Notes:
- The azidomethyl derivative (trans-N-Boc-4-(azidomethyl)cyclohexanamine) is structurally similar but replaces fluorine with an azide, enabling bioorthogonal reactions but reducing metabolic stability .
- PACM’s diamine structure lacks protective groups, making it reactive in polyurethane and epoxy formulations but unsuitable for controlled amine release .
Impact of Fluorine on Physicochemical Properties
- Lipophilicity: Fluorine in the 2-fluoroethyl group increases logP compared to non-fluorinated ethyl analogues, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life in biological systems compared to azide or hydroxyl analogues .
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